REACTION_CXSMILES
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[Li]CCCC.Br[C:7]1[CH:8]=[CH:9][C:10]([Cl:15])=[C:11]([Cl:14])[C:12]=1[Cl:13].[F:16][C:17]([F:24])([F:23])[C:18](OCC)=[O:19]>C(OCC)C>[F:16][C:17]([F:24])([F:23])[C:18]([C:8]1[CH:9]=[C:10]([Cl:15])[C:11]([Cl:14])=[C:12]([Cl:13])[CH:7]=1)=[O:19]
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Name
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|
Quantity
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16.5 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
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|
Quantity
|
10.2 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C1Cl)Cl)Cl
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
5.15 mL
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Type
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reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After 40 minutes at −78° C.
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Duration
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40 min
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Type
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CUSTOM
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Details
|
quenched with a saturated aqueous solution of NH4Cl
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted three times with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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DISTILLATION
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Details
|
The crude product is purified by vacuum distillation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |